DL-Liquiritigenin

Übersicht

Beschreibung

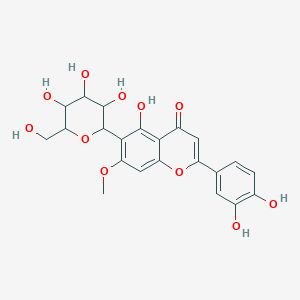

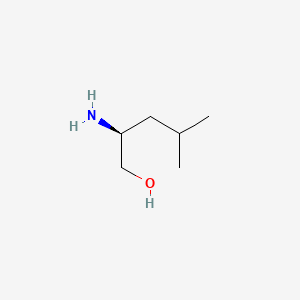

(±)-Liquiritigenin is a flavonoid that has been found in P. floribundum and has anticancer activity. It is cytotoxic to HL-60, HCT8, and B16 cancer cell lines (IC50s = 22.5, 19.5, and 5 μg/ml, respectively).

(2S)-Liquiritigenin, also known as 5-deoxyflavanone or DFV, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 (2S)-Liquiritigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2S)-liquiritigenin is primarily located in the membrane (predicted from logP) (2S)-Liquiritigenin can be biosynthesized from flavanone (2S)-Liquiritigenin is a bitter tasting compound that can be found in a number of food items such as brassicas, chicory leaves, passion fruit, and annual wild rice. This makes (2S)-liquiritigenin a potential biomarker for the consumption of these food products.

4',7-dihydroxyflavanone is a dihydroxyflavanone in which the two hydroxy substituents are located at positions 4' and 7. It has a role as a Brassica napus metabolite and a fungal xenobiotic metabolite. It is a dihydroxyflavanone, a polyphenol and a member of 4'-hydroxyflavanones. It derives from a flavanone.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Liquiritigenin ist eine wichtige Dihydroflavonoid-Verbindung, von der festgestellt wurde, dass sie Antitumor-Eigenschaften besitzt . Es wird vermutet, dass einer seiner Metaboliten, Davidigenin, ebenfalls Antitumoraktivität aufweisen könnte .

Antiulkus-Effekte

Zusätzlich zu seinen Antitumor-Eigenschaften wurde berichtet, dass Liquiritigenin auch Antiulkus-Effekte hat . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Geschwüren.

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass Liquiritigenin entzündungshemmende Eigenschaften besitzt . Dies könnte es bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich machen.

Anti-AIDS-Effekte

Eine weitere wichtige Anwendung von Liquiritigenin sind seine potenziellen Anti-AIDS-Effekte . Obwohl der Wirkmechanismus unklar ist, könnte diese Eigenschaft es zu einem wertvollen Werkzeug im Kampf gegen AIDS machen.

Neurodegenerative Erkrankungen

Liquiritigenin und sein Vorläufer und Isomer Chalcon-Isoliquiritigenin sind die wichtigsten bioaktiven Bestandteile von Radix Glycyrrhizae, die seit Jahrhunderten in der traditionellen Medizin verwendet wird. Diese Verbindungen wurden auf ihre potenzielle Rolle bei altersbedingten Erkrankungen untersucht, darunter neurodegenerative Erkrankungen wie Alzheimer-Krankheit (AD) und Parkinson-Krankheit (PD) .

Antidiabetische Eigenschaften

Es wurde festgestellt, dass Liquiritigenin antidiabetische Eigenschaften besitzt . Eine Studie ergab, dass es den Blutzuckerspiegel bei hyperglykämischen adulten Zebrafischen senkte , was auf mögliche Anwendungen bei der Behandlung von Diabetes hindeutet.

Wirkmechanismus

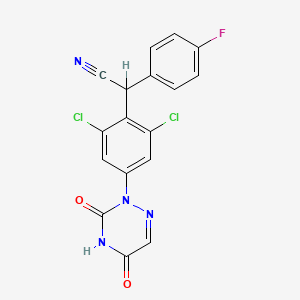

DL-Liquiritigenin, also known as Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone compound that has been isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza uralensis and Glycyrrhiza glabra .

Target of Action

This compound has been found to interact with several targets. Network pharmacology studies have shown that this compound is a key anti-melanoma active component in licorice flavonoids, with tyrosinase (Tyr), Raf1, and Met being identified as key targets of melanoma resistance . It also acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it shows competitive inhibition of human monoamine oxidase (hMAO) in vitro . It also acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

Biochemical Pathways

In the treatment of melanoma, this compound affects multiple biochemical pathways, indicating that its anti-melanoma mechanism is the result of multi-compound and multi-target interactions .

Pharmacokinetics

The bioavailability of flavonoids like this compound is generally low after oral administration . The metabolic transformation of this compound by the gut microbiota and liver microsomes results in the generation of three main metabolites . This biotransformation may be one of the main reasons for the low bioavailability of this compound, although these metabolites have potential pharmacological activities .

Result of Action

This compound has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . Its molecular and cellular effects include reducing dopaminergic neurodegeneration and psychostimulant-induced toxicity, which are related to dopamine and vasopressin receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolic transformation of this compound, affecting its bioavailability and pharmacological activities . Furthermore, the efficacy and stability of this compound can be influenced by factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells or tissues.

Biochemische Analyse

Biochemical Properties

Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect . Liquiritigenin, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses Liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .

Cellular Effects

Liquiritigenin has various pharmacological properties and is also responsible for the corresponding properties of the plants it contains. In various studies, its effects included anti-inflammatory, antimicrobial agent, and antioxidant activities, and it also demonstrated targeted cancer therapy effects .

Molecular Mechanism

The molecular mechanism of Liquiritigenin involves its role as a selective agonist of the ERβ subtype of the estrogen receptor (ER), and as an ERα partial agonist at sufficient concentrations . It also has a choleretic effect .

Metabolic Pathways

Liquiritigenin is involved in the metabolic pathway where the enzyme Liquiritigenin, NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) uses Liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .

Eigenschaften

IUPAC Name |

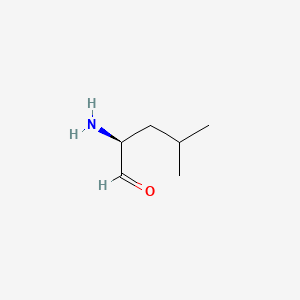

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274339, DTXSID90961898 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-97-8, 41680-09-5 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

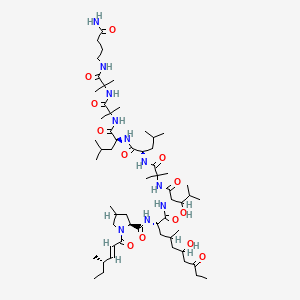

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

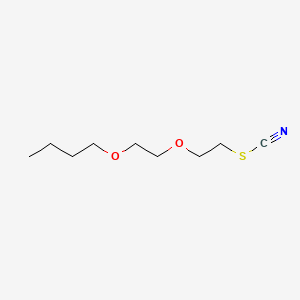

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)